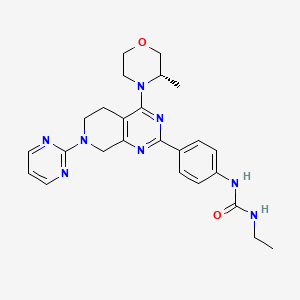

PI3K/mTOR Inhibitor-3

描述

属性

IUPAC Name |

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBAZXIQANTUOY-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731332 | |

| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207358-59-5 | |

| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dual PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[4][5][6][7] Dual PI3K/mTOR inhibitors represent a significant advancement in targeted cancer therapy, concurrently blocking two key nodes in this essential signaling network. This guide provides a detailed overview of the mechanism of action of these inhibitors, supported by quantitative data, experimental protocols, and visual diagrams.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which recruit and activate PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[2] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[2]

Once activated, AKT proceeds to phosphorylate a multitude of downstream targets, leading to the activation of mTOR Complex 1 (mTORC1). A key mechanism of mTORC1 activation by AKT is through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[4] Activated mTORC1 then phosphorylates downstream effectors like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), promoting protein synthesis and cell growth.[1][3] The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 to PIP2.[1][4]

Mechanism of Action of Dual PI3K/mTOR Inhibitors

Dual PI3K/mTOR inhibitors are small molecules that competitively bind to the ATP-binding site in the catalytic domains of both PI3K and mTOR kinases.[8] This dual inhibition leads to a comprehensive blockade of the signaling pathway, both upstream and downstream of AKT.[7] By inhibiting PI3K, these compounds prevent the production of PIP3, thereby blocking the activation of AKT. Simultaneously, by inhibiting mTOR, they directly prevent the phosphorylation of its downstream effectors, such as p70S6K and 4EBP1.[8] This two-pronged approach is believed to be more effective than targeting either kinase alone, as it can overcome feedback loops that may be activated when only a single node is inhibited.[7]

Signaling Pathway Inhibition

Quantitative Data: Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (IC50) of several representative dual PI3K/mTOR inhibitors against different PI3K isoforms and mTOR.

| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Reference |

| BEZ235 (Dactolisib) | 4 | 75 | 5 | 7 | 20.7 | [9][] |

| GDC-0980 (Apitolisib) | 5 | 27 | 14 | 7 | - | [9] |

| PF-04691502 | 1.8 | 2.1 | 1.9 | 1.6 | 16 | [11] |

| GSK1059615 | 0.4 | 0.6 | 5 | 2 | 12 | [11] |

| PI-103 | 8.4 | - | 86 | - | 5.7 | [11] |

| GNE-477 | 4 | - | - | - | 21 (Kiapp) | [] |

| PKI-587 (Gedatolisib) | 0.4 | - | - | - | 1.6 | [] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a dual PI3K/mTOR inhibitor against purified PI3K and mTOR kinases.

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used.

-

The inhibitor is serially diluted to a range of concentrations.

-

The kinase, inhibitor, and the substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR) are incubated in a reaction buffer containing ATP.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product formed is quantified. For lipid kinases like PI3K, this can be measured by detecting the amount of ADP produced using a coupled luciferase/luciferin system. For protein kinases, phosphorylated substrate can be detected using specific antibodies or by measuring the incorporation of radiolabeled ATP.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Pathway Inhibition

Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway in cultured cells.

Methodology:

-

Cancer cell lines with a known activated PI3K/mTOR pathway are seeded and allowed to attach.

-

Cells are treated with various concentrations of the dual PI3K/mTOR inhibitor or vehicle control for a specified duration (e.g., 2-24 hours).

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, p-4EBP1 (Thr37/46), total 4EBP1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the extent of pathway inhibition.[12][13]

Experimental Workflow for Western Blot Analysis

Cell Viability/Proliferation Assay

Objective: To evaluate the effect of the dual PI3K/mTOR inhibitor on the growth and survival of cancer cells.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT/XTT/WST-1 Assays: These assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[12]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.

-

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value for cell growth inhibition is determined.[14]

Conclusion

Dual PI3K/mTOR inhibitors offer a potent and rational approach to targeting a signaling pathway that is fundamental to the growth and survival of many cancers. By simultaneously inhibiting two critical kinases, these agents can achieve a more complete and durable pathway blockade compared to single-target inhibitors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these compounds, enabling researchers to characterize their mechanism of action and therapeutic potential. The continued development and clinical investigation of dual PI3K/mTOR inhibitors hold significant promise for advancing cancer therapy.[5][6][15][16][17]

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. adooq.com [adooq.com]

- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Facebook [cancer.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Dual PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "PI3K/mTOR Inhibitor-3" is not a recognized designation in publicly available scientific literature. Therefore, this guide focuses on two well-characterized, potent dual PI3K/mTOR inhibitors, Gedatolisib (PKI-587) and PF-04691502 , as representative examples to fulfill the technical requirements of this whitepaper.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in numerous human cancers has made it a prime target for therapeutic intervention.[3][4] The pathway is complex, featuring feedback loops that can circumvent the effects of single-target inhibitors. For instance, inhibiting only the mTORC1 complex can lead to feedback activation of AKT signaling, potentially mitigating the therapeutic effect.[5]

Dual PI3K/mTOR inhibitors were developed to address this challenge by simultaneously blocking two critical nodes in the pathway. This comprehensive blockade is designed to prevent feedback mechanisms, leading to a more complete and sustained inhibition of downstream signaling and enhanced anti-tumor activity.[5] This guide delves into the discovery, synthesis, and preclinical evaluation of two prominent dual inhibitors: Gedatolisib and PF-04691502.

Discovery and Synthesis

Gedatolisib (PKI-587 / PF-05212384)

Gedatolisib is a potent, intravenous, dual PI3K/mTOR inhibitor.[5] It is a bis(morpholino-1,3,5-triazine) derivative selected for its potent in vitro activity against all four class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[5][6]

A practical, convergent, and large-scale synthetic route for Gedatolisib has been developed that avoids palladium coupling methods. A key step in this synthesis involves the use of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine and 2,2′-dichlorodiethyl ether to prepare the essential dimorpholine intermediate. This process allows for the production of Gedatolisib in five steps with high purity.[5] Simplified analogues of Gedatolisib have also been designed and synthesized to explore the structure-activity relationship.[7]

PF-04691502

PF-04691502 is a potent, selective, and orally bioavailable ATP-competitive dual inhibitor of PI3K and mTOR kinases.[3][8] It is a 4-methylpyridopyrimidinone derivative identified through a high-throughput screening effort to find PI3Kα inhibitors.[9] Structure-based drug design and optimization of physicochemical properties led to the selection of PF-04691502 as a clinical candidate.[4][9] The synthesis of its tricyclic imidazo[10][11]naphthyridine series has been described, providing a general route for preparing this class of compounds.[12]

Mechanism of Action

Gedatolisib and PF-04691502 function by binding to the ATP-binding pocket of the class I PI3K catalytic subunits (p110α, β, γ, and δ) and the kinase domain of mTOR.[3][5] By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.[2][13] Simultaneously, their inhibition of both mTORC1 and mTORC2 blocks downstream signaling related to protein synthesis and cell growth, and also prevents the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Gedatolisib and PF-04691502.

Table 1: Enzymatic Inhibitory Activity (IC₅₀ / Kᵢ in nM)

| Target | Gedatolisib (IC₅₀, nM) | PF-04691502 (Kᵢ, nM) |

| PI3Kα | 0.4[10][14] | 1.8[15] |

| PI3Kβ | 6[11] | 2.1[15] |

| PI3Kγ | 5.4[10][14] | 1.9[15] |

| PI3Kδ | 8[11] | 1.6[15] |

| mTOR | 1.6[10][14] | 16[15] |

| mTORC1 (cellular) | N/A | 32 (IC₅₀)[15] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀ in nM)

| Cell Line | Cancer Type | Gedatolisib (IC₅₀, nM) | PF-04691502 (IC₅₀, nM) |

| MDA-361 | Breast Cancer | 4[10] | N/A |

| PC3-MM2 | Prostate Cancer | 13.1[5] | N/A |

| BT20 | Breast Cancer | N/A | 313[15] |

| SKOV3 | Ovarian Cancer | N/A | 188[15] |

| U87MG | Glioblastoma | N/A | 179[15] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PI3K/mTOR inhibitors. The following sections provide protocols for key in vitro assays.

In Vitro Kinase Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K or mTOR by measuring the amount of ADP produced.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Gedatolisib) in DMSO and then in the appropriate kinase assay buffer. Prepare solutions of the recombinant PI3K or mTOR enzyme, the substrate (e.g., PIP2 for PI3K), and ATP.[13]

-

Assay Plate Setup: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).[13]

-

Enzyme Addition: Add the diluted kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[13]

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.[13]

-

Signal Generation: Stop the reaction by adding a reagent like ADP-Glo™, which depletes the remaining ATP. After a 40-minute incubation, add a kinase detection reagent to convert the ADP produced into ATP and generate a luminescent signal.[13]

-

Data Acquisition: After a final 30-minute incubation, measure the luminescence using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Cell Viability / Anti-Proliferation Assay (MTS Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., BT20, U87MG) in a 96-well plate at a density of approximately 3,000 cells per well and allow them to attach overnight.[8][10]

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a period of 72 hours.[16]

-

MTS Reagent Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (PMS) to each well.[10]

-

Incubation: Incubate the plate for 1-2 hours in a cell culture incubator. During this time, viable, metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.[10]

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.[16]

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6 Ribosomal Protein, providing a direct measure of target engagement in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with various concentrations of the inhibitor for the desired time.[2]

-

Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS, then lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Collect the supernatant containing the total protein after centrifugation.[1][2]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the bicinchoninic acid (BCA) assay to ensure equal protein loading.[1]

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

-

Immunoblotting:

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[18]

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT Ser473, total AKT) overnight at 4°C.[2]

-

Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18]

-

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.[18]

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[17]

Conclusion

Dual PI3K/mTOR inhibitors like Gedatolisib and PF-04691502 represent a rational and potent strategy for targeting a key signaling pathway in oncology. Their discovery has been guided by a combination of high-throughput screening and structure-based drug design, leading to compounds with nanomolar potency against both PI3K and mTOR kinases. The comprehensive preclinical evaluation of these inhibitors, employing a suite of biochemical and cell-based assays as detailed in this guide, is essential to characterizing their mechanism of action and anti-proliferative effects. This in-depth understanding is critical for their continued development and clinical application in treating various cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Target Validation of Dual PI3K/mTOR Inhibitors in Cancer Cells: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[3][4] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents.[5] This technical guide provides a comprehensive overview of the core principles and methodologies for the target validation of a representative dual PI3K/mTOR inhibitor, hereafter referred to as PI3K/mTOR Inhibitor-3, using Gedatolisib (PF-05212384) as a well-characterized example.

Data Presentation: In Vitro Potency and Cellular Activity

The initial phase of target validation involves quantifying the inhibitor's potency against its intended molecular targets and its effect on cancer cell viability. This data is crucial for establishing a compound's therapeutic potential.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms and mTOR by this compound (Gedatolisib)

| Target | IC50 (nM) |

| PI3Kα | 0.4 |

| PI3Kβ | 6.0 |

| PI3Kγ | 5.4 |

| PI3Kδ | 8.0 |

| mTOR | 1.6 |

Data represents the half-maximal inhibitory concentration (IC50) determined through cell-free kinase assays.[2] This demonstrates the compound's high potency against all Class I PI3K isoforms and mTOR.

Table 2: In Vitro Cytotoxicity of this compound (Gedatolisib) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-361 | Breast Cancer | 0.004 |

| PC3MM2 | Prostate Cancer | 0.0131 |

Data from cell-based assays measuring the concentration of the inhibitor required to reduce cell viability by 50%.[2] These results confirm that the enzymatic potency translates into effective inhibition of cancer cell proliferation.

Mandatory Visualizations

Visual representations are essential for understanding the complex biological pathways and experimental workflows involved in target validation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. The following are representative methodologies for key assays.

Western Blot Analysis for Phosphorylated AKT (p-AKT) and Phosphorylated S6 Kinase (p-S6K)

This protocol is for determining the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, thereby confirming target engagement within the cell.

Materials:

-

Cancer cell lines (e.g., MDA-MB-361)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following inhibitor treatment.[6][7]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include vehicle-only controls.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells, potentially mixed with Matrigel) into the flank of the mice.[2]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[2]

-

-

Inhibitor Administration:

-

Administer this compound and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers 2-3 times per week.[1]

-

Monitor animal body weight as an indicator of toxicity.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specified time points, collect tumor samples to analyze target modulation (e.g., p-AKT levels by Western blot or immunohistochemistry).

-

-

Data Analysis:

-

Plot mean tumor volume over time for each group to assess treatment efficacy.

-

Calculate tumor growth inhibition (TGI).

-

Conclusion

The successful target validation of a dual PI3K/mTOR inhibitor requires a systematic approach, beginning with the confirmation of its biochemical and cellular potency. Subsequent in vivo studies are essential to demonstrate anti-tumor efficacy in a physiological context. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate novel PI3K/mTOR inhibitors for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Portico [access.portico.org]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Structure-Activity Relationship of Dual PI3K/mTOR Inhibitors

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structure-activity relationships (SAR) of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. This document will delve into the critical chemical modifications that influence inhibitory potency and selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental frameworks.

The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Dual PI3K/mTOR inhibitors have emerged as a promising class of anticancer agents, as they can simultaneously block multiple nodes of this critical pathway, potentially leading to a more profound and durable anti-tumor response compared to single-target agents.[5][6]

This guide will focus on a well-characterized series of benzothiazole-based dual PI3K/mTOR inhibitors to illustrate the core principles of SAR in this field.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex cascade of signaling events that begins with the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis, cell growth, and survival.[7][8]

Structure-Activity Relationship of Benzothiazole-Based PI3K/mTOR Inhibitors

The development of potent and selective dual PI3K/mTOR inhibitors often begins with a high-throughput screening hit, followed by extensive medicinal chemistry efforts to optimize its properties. The benzothiazole scaffold has proven to be a valuable starting point for the design of such inhibitors.[9][10] The following sections will detail the SAR of a series of benzothiazole derivatives, highlighting how modifications to different parts of the molecule impact its biological activity.

Core Scaffold and Initial Optimization

The initial hit from a high-throughput screen was a benzothiazole compound.[9][10] Extensive SAR studies led to the identification of key structural features necessary for potent dual PI3K/mTOR inhibition. The general structure consists of a central benzothiazole core, typically substituted at the 2- and 6-positions.

Quantitative SAR Data

The following tables summarize the in vitro enzymatic and cellular activities of a representative set of benzothiazole-based PI3K/mTOR inhibitors. The data illustrates the impact of various substitutions on the core scaffold.

Table 1: In Vitro Enzymatic Activity of Benzothiazole Derivatives

| Compound | R1 | R2 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |

| 1 | H | Phenyl | >1000 | >1000 | >1000 | >1000 | >1000 |

| 45 | Acetamide | Pyridinyl-sulfonamide | 15 | 35 | 20 | 40 | 25 |

| 70 | Acetamide | Chloropyridinyl-sulfonamide | 2.1 | 5.8 | 3.5 | 7.1 | 4.3 |

| 82 | Acetamide | Arylsulfonamide | 1.2 | 3.1 | 1.8 | 4.5 | 2.0 |

Data compiled from publicly available research articles.[9][10]

Table 2: Cellular Potency of Benzothiazole Derivatives

| Compound | Cell Line | Proliferation IC50 (nM) | p-Akt (Ser473) IC50 (nM) |

| 45 | U-87 MG | 250 | 300 |

| 70 | U-87 MG | 45 | 55 |

| 82 | U-87 MG | 15 | 20 |

| 82 | A549 | 25 | 30 |

| 82 | HCT116 | 30 | 35 |

Data compiled from publicly available research articles.[9][10]

SAR Insights

-

Substitution at the 2-position (R1): An acetamide group at this position was found to be crucial for potent activity.

-

Substitution at the 6-position (R2): The nature of the arylsulfonamide group at this position significantly influences both enzymatic and cellular potency.

-

Initial modifications from a simple phenyl group to a pyridinyl-sulfonamide (compound 45 ) dramatically improved activity.[9][10]

-

Introduction of a chloro-substituent on the pyridine ring (compound 70 ) further enhanced potency.[9][10]

-

Further optimization of the arylsulfonamide moiety led to compound 82 , which exhibited potent dual inhibition of PI3K and mTOR, along with excellent cellular activity.[9][10] This compound also demonstrated good oral bioavailability and in vivo tumor growth inhibition in xenograft models.[9]

-

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the SAR of novel inhibitors. The following sections describe the key assays used to characterize the benzothiazole-based PI3K/mTOR inhibitors.

Workflow for Kinase Inhibitor SAR Study

The process of conducting an SAR study for kinase inhibitors follows a logical progression from initial screening to in vivo validation.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms and mTOR.

Methodology: A common method for assessing PI3K and mTOR kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents and Materials:

-

Purified recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases.

-

PIP2 substrate.

-

ATP.

-

Europium-labeled anti-phospho-PIP3 antibody.

-

Allophycocyanin (APC)-labeled secondary antibody.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Test compounds serially diluted in DMSO.

-

-

Procedure:

-

The kinase reaction is initiated by adding the enzyme to a mixture of the test compound, PIP2, and ATP in the assay buffer.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (Eu-labeled anti-phospho-PIP3 antibody and APC-labeled secondary antibody) are added, and the mixture is incubated to allow for antibody binding.

-

The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated PIP3 produced.

-

-

Data Analysis:

-

The percent inhibition is calculated for each compound concentration relative to a DMSO control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular Proliferation Assay

Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

-

Reagents and Materials:

-

Cancer cell lines (e.g., U-87 MG, A549, HCT116).

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Test compounds serially diluted in cell culture medium.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the DMSO-treated control cells.

-

IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Phospho-Akt (Ser473) Cellular Assay

Objective: To determine the ability of the compounds to inhibit the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Methodology: An enzyme-linked immunosorbent assay (ELISA) or a Western blot can be used to quantify the levels of phosphorylated Akt.

-

Reagents and Materials:

-

Cancer cell lines.

-

Cell lysis buffer.

-

Primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein quantification assay (e.g., BCA assay).

-

-

Procedure (Western Blot):

-

Cells are treated with the test compounds for a specified time.

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the primary antibody against phospho-Akt (Ser473).

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane is then stripped and re-probed for total Akt as a loading control.

-

-

Data Analysis:

-

The band intensities are quantified using densitometry software.

-

The ratio of phospho-Akt to total Akt is calculated for each treatment condition.

-

IC50 values are determined by plotting the percentage of inhibition of Akt phosphorylation against the log of the compound concentration.

-

Conclusion

The structure-activity relationship of dual PI3K/mTOR inhibitors is a complex but crucial aspect of modern drug discovery. Through systematic chemical modifications and a battery of well-defined in vitro and cellular assays, medicinal chemists can rationally design and optimize potent and selective drug candidates. The benzothiazole series serves as an excellent example of how a scaffold can be elaborated to achieve the desired pharmacological profile, ultimately leading to the identification of compounds with promising preclinical and clinical potential. This guide provides a foundational understanding of the key principles and methodologies in this exciting area of cancer research.

References

- 1. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

PI3K/mTOR Inhibitor-3: An In-depth Technical Guide to its Role in Autophagy Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2] Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival in established tumors. The PI3K/Akt/mTOR axis is a central negative regulator of autophagy.[3][4] Therefore, inhibitors targeting this pathway are of significant interest for their potential to modulate autophagy and impact cancer cell fate.

This technical guide focuses on PI3K/mTOR Inhibitor-3 (CAS: 1363338-53-7) , a potent dual inhibitor of PI3K and mTOR.[5] While specific quantitative data on the autophagic effects of this particular compound are not extensively available in peer-reviewed literature, this guide will extrapolate its function based on the well-established mechanisms of other dual PI3K/mTOR inhibitors. We will provide a comprehensive overview of the underlying signaling pathways, expected quantitative outcomes on autophagy markers, and detailed experimental protocols to enable researchers to investigate its effects.

The PI3K/mTOR Signaling Pathway and Autophagy Regulation

Under normal conditions, growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates and activates mTORC1, a key inhibitor of autophagy.[6] mTORC1 suppresses the initiation of autophagy primarily through the phosphorylation and inhibition of the ULK1 complex.[6]

Dual PI3K/mTOR inhibitors, such as this compound, are expected to potently induce autophagy by simultaneously blocking two key negative regulators of the process. By inhibiting both PI3K and mTOR, these compounds relieve the inhibitory phosphorylation of the ULK1 complex, leading to the initiation of autophagosome formation.[7][8]

Caption: PI3K/mTOR pathway negatively regulating autophagy and the points of inhibition by a dual inhibitor.

Quantitative Data on Autophagy Modulation by Dual PI3K/mTOR Inhibitors

The following tables summarize the expected quantitative effects of dual PI3K/mTOR inhibitors on key autophagy markers, based on data from studies using representative compounds like NVP-BEZ235 and PI-103.

Table 1: Effect of Dual PI3K/mTOR Inhibitors on LC3-II/LC3-I Ratio

| Cell Line | Inhibitor | Concentration | Treatment Time | Fold Change in LC3-II/LC3-I Ratio (vs. Control) | Reference |

| Laryngeal Squamous Carcinoma | NVP-BEZ235 | 1 µM | 24h | ~2.5 | [9] |

| HeLa | PI-103 | 10 µM | 4h | Significant Increase | [7] |

Table 2: Effect of Dual PI3K/mTOR Inhibitors on p62/SQSTM1 Degradation

| Cell Line | Inhibitor | Concentration | Treatment Time | % Decrease in p62 Levels (vs. Control) | Reference |

| Macrophages | Dactolisib (BEZ235) | 250 nM | 10 days | Significant Degradation | [10] |

| HeLa | NVP-BEZ235 | 1 µM | 24h | Significant Degradation | [7] |

Table 3: Effect of Dual PI3K/mTOR Inhibitors on GFP-LC3 Puncta Formation

| Cell Line | Inhibitor | Concentration | Treatment Time | % of Cells with >10 Puncta | Reference |

| MPNST | XL765 | 1 µM | 24h | Significant Increase | [11] |

| HeLa | PI-103 | 10 µM | 4h | Marked Increase | [7] |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on autophagy are provided below.

Western Blotting for LC3 and p62

Objective: To quantify the levels of LC3-II and p62 as markers of autophagic activity.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

SDS-PAGE and Transfer: Run samples on an SDS-PAGE gel and transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL reagent and an imaging system.

-

Quantification: Densitometric analysis of the bands, normalizing LC3-II to a loading control like GAPDH.

Immunofluorescence for GFP-LC3 Puncta

Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta).

Materials:

-

Cells stably expressing GFP-LC3

-

Glass-bottom dishes or coverslips

-

This compound

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI stain

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips and treat with this compound.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

-

Staining: Stain nuclei with DAPI.

-

Mounting: Mount coverslips onto slides using mounting medium.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta per cell indicates autophagy induction.[12]

Autophagic Flux Assay

Objective: To distinguish between an increase in autophagosome formation and a blockage in their degradation.[13]

Materials:

-

Same as for Western Blotting or Immunofluorescence

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

Protocol:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).[14][15]

-

Analysis: Perform either Western blotting for LC3-II or immunofluorescence for GFP-LC3 puncta as described above.

-

Interpretation: A further increase in LC3-II levels or GFP-LC3 puncta in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates a functional autophagic flux (i.e., increased autophagosome formation).[14][15]

Caption: A generalized workflow for investigating the effects of an inhibitor on autophagy.

Conclusion

This compound, as a dual inhibitor of the PI3K/mTOR pathway, is poised to be a potent inducer of autophagy. By simultaneously blocking two key negative regulators of the autophagic machinery, it is expected to robustly stimulate the formation of autophagosomes.[7][8] The experimental protocols and expected outcomes detailed in this guide provide a solid framework for researchers to investigate and quantify the specific effects of this compound on autophagy in various cellular contexts. Further research is warranted to generate specific quantitative data for this compound and to fully elucidate its therapeutic potential in diseases where autophagy modulation is beneficial.

References

- 1. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/mTOR inhibitors promote G6PD autophagic degradation and exacerbate oxidative stress damage to radiosensitize small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Autophagic flux analysis [protocols.io]

- 6. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring and Measuring Autophagy [mdpi.com]

- 10. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Studying TNFα-induced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Orchestra: A Technical Guide to the Effects of Dual PI3K/mTOR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that orchestrates a symphony of cellular processes, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in a myriad of human cancers has positioned it as a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously block key nodes in this pathway, represent a promising strategy to overcome the resistance mechanisms often encountered with single-target agents.

This technical guide provides an in-depth exploration of the downstream effectors of a representative dual PI3K/mTOR inhibitor, Gedatolisib (also known as PF-05212384). Gedatolisib is a potent, ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTOR complexes (mTORC1 and mTORC2). By comprehensively blocking this pathway, Gedatolisib triggers a cascade of effects on downstream signaling molecules, ultimately leading to anti-tumor activity. This guide will delve into the quantitative effects of this inhibition, provide detailed experimental protocols for assessing these effects, and visualize the intricate signaling network and experimental workflows.

Mechanism of Action: Dual Inhibition of a Central Signaling Axis

Gedatolisib exerts its therapeutic effect by binding to the ATP-binding pocket of the p110 catalytic subunits of PI3K and the kinase domain of mTOR[1][2]. This dual inhibition leads to a comprehensive shutdown of the PI3K/AKT/mTOR pathway. The immediate consequence is the prevention of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

Simultaneously, Gedatolisib's inhibition of mTORC1 and mTORC2 prevents the phosphorylation of their respective substrates. This is a key advantage, as mTORC1 inhibition alone can lead to a feedback activation of PI3K through mTORC2, potentially mitigating the therapeutic effect. By inhibiting both complexes, Gedatolisib ensures a more complete and sustained suppression of the oncogenic signaling emanating from this pathway.

Quantitative Analysis of Downstream Effector Modulation

The efficacy of a PI3K/mTOR inhibitor is determined by its ability to suppress the phosphorylation and activity of its downstream effectors. The following tables summarize the quantitative effects of Gedatolisib on key signaling proteins in various cancer cell lines.

| Downstream Effector | Cell Line | IC50 (nM) for Phosphorylation Inhibition | Reference |

| p-Akt (Thr308) | MDA-MB-361 (Breast Cancer) | 8 | [3] |

| p-RPS6 (Average) | Panel of 12 Breast Cancer Cell Lines | 8 | [2] |

| p-4E-BP1 (Average) | Panel of 12 Breast Cancer Cell Lines | 35 | [2] |

Table 1: IC50 Values for Inhibition of Downstream Effector Phosphorylation by Gedatolisib. This table presents the half-maximal inhibitory concentration (IC50) of Gedatolisib required to inhibit the phosphorylation of key downstream effectors in different cancer cell lines.

| Downstream Effector | Concentration of Gedatolisib | Percent Inhibition (%) | Cell Line Panel | Reference |

| p-RPS6 | 333 nM | 76 | 12 Breast Cancer Cell Lines | [2] |

| p-4E-BP1 | 333 nM | 71 | 12 Breast Cancer Cell Lines | [2] |

| p-4EBP1 | 37 nM | ~50-70 | MCF7 (Breast Cancer) | [4] |

Table 2: Percentage of Inhibition of Downstream Effector Phosphorylation by Gedatolisib. This table details the extent of inhibition of downstream effector phosphorylation at a given concentration of Gedatolisib.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of PI3K/mTOR inhibitors on their downstream effectors.

Protocol 1: Western Blot Analysis of Downstream Effector Phosphorylation

This protocol outlines the steps to quantify the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with an inhibitor like Gedatolisib.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF7, MDA-MB-361) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat cells with various concentrations of Gedatolisib (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes at 95°C.

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and their total protein counterparts. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations. The incubation should be performed overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein for each sample to account for loading differences.

Visualizing the Pathway and Process

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate the PI3K/mTOR signaling cascade and a typical experimental workflow.

Conclusion

The dual inhibition of the PI3K and mTOR pathways by compounds like Gedatolisib offers a comprehensive and potent strategy for targeting a fundamental driver of cancer cell growth and survival. By understanding the specific downstream effects of these inhibitors, researchers and drug developers can better design and interpret preclinical and clinical studies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for those investigating the therapeutic potential of PI3K/mTOR pathway modulation. The continued exploration of the intricate downstream consequences of this dual inhibition will undoubtedly pave the way for more effective and personalized cancer therapies.

References

The Kinase Selectivity Profile of Apitolisib (GDC-0980): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Apitolisib (GDC-0980), a potent, orally bioavailable dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). This document summarizes key quantitative data, details the experimental protocols for kinase activity assessment, and visualizes the relevant signaling pathways to support further research and development efforts.

Quantitative Kinase Inhibition Profile of Apitolisib (GDC-0980)

Apitolisib (GDC-0980) has been characterized as a potent inhibitor of all Class I PI3K isoforms and mTOR. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Primary Target Inhibition by Apitolisib (GDC-0980)

| Target Kinase | IC50 / Ki (nM) | Assay Type |

| PI3Kα | 5 | Cell-free |

| PI3Kβ | 27 | Cell-free |

| PI3Kδ | 7 | Cell-free |

| PI3Kγ | 14 | Cell-free |

| mTOR | 17 (Ki) | Cell-free |

Data sourced from references[1][2].

Table 2: Selectivity Against Other PI3K-Related Kinases (PIKKs)

Apitolisib demonstrates significant selectivity for PI3K/mTOR over other members of the PI3K-related kinase (PIKK) family.

| Target Kinase | IC50 / Kiapp (nM) |

| DNA-PK | 623 (Kiapp) |

| C2alpha | 1300 |

| VPS34 | 2000 |

| C2beta | 7940 |

| PI4Kalpha | >10000 |

| PI4Kbeta | >10000 |

Data sourced from reference[2].

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Apitolisib (GDC-0980) targets two key nodes in this pathway: PI3K and mTOR.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Apitolisib.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro kinase assays. The following are detailed methodologies for two commonly employed assays for this purpose.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a homogeneous assay with high sensitivity.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of PI3K/mTOR Inhibitor-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates a wide array of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a prominent target for therapeutic intervention.[1][2] The dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome resistance mechanisms and achieve a more potent anti-cancer response compared to targeting either kinase individually.[1]

These application notes provide detailed protocols for the in vitro evaluation of "PI3K/mTOR Inhibitor-3," a novel compound designed to dually target PI3K and mTOR. The following sections describe key assays to characterize its inhibitory activity and effects on cancer cells.

PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K.[1][3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[1] Activated AKT then modulates numerous targets, including the mTOR complex 1 (mTORC1).[1] mTOR exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 activation promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] mTORC2 is involved in the full activation of AKT by phosphorylating it at serine 473.[1] Dual PI3K/mTOR inhibitors are designed to block the pathway at these two crucial points, preventing feedback loops and leading to a more complete and sustained inhibition of downstream signaling.[1]

Quantitative Data Summary

The inhibitory activity of this compound was assessed through in vitro kinase assays and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target/Assay | IC50 (nM) |

| Kinase Assays | |

| PI3Kα | 41 |

| mTOR | 49 |

| Cell-Based Assays | |

| Cell Viability (MCF7) | 150 |

| p-AKT (Ser473) Inhibition | 85 |

| p-S6K (Thr389) Inhibition | 70 |

Table 1: In vitro inhibitory activity of this compound.[4]

Experimental Protocols

A general workflow for evaluating a PI3K/mTOR inhibitor involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Assay (ADP-Glo™)

This protocol determines the in vitro inhibitory activity of a compound against purified PI3K and mTOR kinases by measuring the amount of ADP produced in the kinase reaction.[1]

Materials:

-

Purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase.[1]

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

-

ATP.[1]

-

Substrate: Phosphatidylinositol (for PI3K), inactive S6K (for mTOR).[1]

-

This compound.

-

ADP-Glo™ Kinase Assay kit (Promega).[1]

-

White, opaque 96-well plates.[4]

-

Microplate reader capable of luminescence detection.[1]

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and diluted inhibitor to the kinase buffer.[1]

-

Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 10 µM).[1][4]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

-

Measure the luminescence using a plate reader.[4]

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Viability Assay (MTT)

This protocol measures the effect of a PI3K/mTOR inhibitor on the viability and proliferation of cancer cells.[1]

Materials:

-

Cancer cell line of interest (e.g., MCF7, BT-474).[3]

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound.

-

MTT solution (5 mg/mL in PBS).[4]

-

DMSO.[4]

-

Microplate reader capable of absorbance measurements at 570 nm.[4]

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or a vehicle control (DMSO).[4]

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[4]

Western Blotting for Pathway Modulation

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and S6 kinase.[1]

Materials:

-

Cancer cell line.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]

-

Protein quantification assay (e.g., BCA assay).[1]

-

SDS-PAGE gels and transfer apparatus.

-

PVDF or nitrocellulose membranes.[1]

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH).[1]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.[1]

-

Digital imaging system or X-ray film.

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).[4]

-

After treatment, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]

-

Lyse the cells in ice-cold lysis buffer.[4] Scrape the cells and transfer the lysate to microcentrifuge tubes.[3]

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[3]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[5]

-

Collect the supernatant containing the total protein.[3]

-

Determine the protein concentration of each lysate.[4]

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[2]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[4][6]

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[4]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[5]

-

Quantify the band intensity to determine the ratio of phosphorylated protein to total protein.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PI3K/mTOR Inhibitor-3 (PKI-179) in Cell Culture

These application notes provide detailed protocols for the use of PI3K/mTOR Inhibitor-3, also known as PKI-179, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating the PI3K/AKT/mTOR signaling pathway.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] this compound (PKI-179) is a potent, cell-permeable, dual inhibitor that targets both PI3K and mTOR kinases.[4] Its ability to simultaneously block these two key nodes in the pathway can lead to a more comprehensive and sustained inhibition of downstream signaling compared to inhibitors that target a single kinase.[5]

Mechanism of Action

PKI-179 is an ATP-competitive inhibitor that targets the kinase domain of PI3K and mTOR.[6] By inhibiting PI3K, it prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.[7] Concurrently, its inhibition of mTOR (both mTORC1 and mTORC2 complexes) directly blocks the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth.[5]

Chemical and Physical Properties

It is crucial to understand the properties of this compound (PKI-179) for proper handling and experimental design.

| Property | Value | Reference |

| Synonyms | PKI-179, PI 3-K/mTOR Inhibitor III | [6] |

| CAS Number | 1197160-28-3 | [6] |

| Molecular Formula | C₂₅H₂₈N₈O₃ | [6] |

| Molecular Weight | 488.54 g/mol (anhydrous basis) | [6] |

| Appearance | Solid powder | [6] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO (up to 50 mg/mL) | |

| Sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer of choice. A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL. | [8] | |

| Storage | Store solid at -20°C for up to 4 years. | [4][8] |

| Following reconstitution in DMSO, aliquot and freeze at -20°C. Stock solutions are stable for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] | |

| Aqueous solutions are not recommended for storage for more than one day. | [8] |

In Vitro Inhibitory Activity